2,3,3',5-Tetrachlorobiphenyl
Overview
Description
2,3,3’,5-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 20th century due to their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
The primary target of 2,3,3’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3,3’,5-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction disrupts cell function by altering the transcription of genes .
Pharmacokinetics
It’s known that the rate of metabolism and excretion of 2,3,3’,5-tetrachlorobiphenyl is slower than would be predicted according to its degree of chlorination .
Result of Action
The molecular and cellular effects of 2,3,3’,5-Tetrachlorobiphenyl’s action involve the disruption of normal cellular functions. This is primarily achieved through the alteration of gene transcription, which can have downstream effects on various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5-Tetrachlorobiphenyl. For instance, the presence of iron-rich minerals in the environment can affect the bioelectrochemical dechlorination of polychlorinated biphenyls . Furthermore, the compound’s action can be detected in the environment, which is significant for both environmental protection and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,3’,5-Tetrachlorobiphenyl, was historically conducted through batch processes involving the chlorination of biphenyl in large reactors. The process required stringent control of reaction parameters to ensure the production of specific PCB congeners. due to the environmental and health concerns associated with PCBs, their industrial production has been discontinued .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,5-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reductive dechlorination often involves the use of microbial cultures or chemical reductants such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyl derivatives .
Scientific Research Applications
2,3,3’,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. Its applications in scientific research include:
Environmental Monitoring: Used as a marker for studying the distribution and fate of PCBs in the environment.
Toxicology Studies: Investigated for its toxic effects on various biological systems, including its role as an endocrine disruptor.
Analytical Chemistry: Employed in the development of sensitive detection methods for PCBs, such as surface-enhanced Raman spectroscopy (SERS) and aptamer-based sensors.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3,5,6-Tetrachlorobiphenyl
- 3,3’,5,5’-Tetrachlorobiphenyl
Uniqueness
2,3,3’,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles .
Properties
IUPAC Name |
1,2,5-trichloro-3-(3-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDBTLFALXRTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074210 | |
Record name | 2,3,3',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70424-67-8 | |
Record name | 2,3,3',5-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13C1Q0VB7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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